molecular formula C30H34N2O5S B14997844 Ethyl 4-({2-[(2,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Ethyl 4-({2-[(2,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Cat. No.: B14997844
M. Wt: 534.7 g/mol
InChI Key: JJRLWNOLYWZCKV-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[(2,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with a molecular formula of C30H34N2O5S This compound is characterized by its unique structure, which includes an ester group, aromatic rings, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({2-[(2,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the dimethylphenyl and carbamothioyl groups. The final step involves the esterification of the benzoate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[(2,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Ethyl 4-({2-[(2,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Ethyl 4-({2-[(2,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({2-[(2,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C30H34N2O5S

Molecular Weight

534.7 g/mol

IUPAC Name

ethyl 4-[[2-[(2,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C30H34N2O5S/c1-6-36-29(33)21-9-11-23(12-10-21)37-18-26-24-17-28(35-5)27(34-4)16-22(24)13-14-32(26)30(38)31-25-15-19(2)7-8-20(25)3/h7-12,15-17,26H,6,13-14,18H2,1-5H3,(H,31,38)

InChI Key

JJRLWNOLYWZCKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=C(C=CC(=C4)C)C)OC)OC

Origin of Product

United States

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